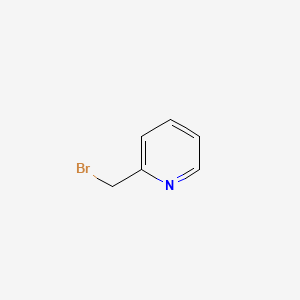

2-(Bromomethyl)pyridine

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

2-(bromomethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN/c7-5-6-3-1-2-4-8-6/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFPWMRMIFDHXFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20340359 | |

| Record name | 2-(Bromomethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20340359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55401-97-3 | |

| Record name | 2-(Bromomethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20340359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 2-(Bromomethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-(bromomethyl)pyridine and its hydrobromide salt. This compound is a key heterocyclic building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds. Its reactivity, centered on the bromomethyl group, allows for versatile synthetic transformations. This document consolidates available data on its physical characteristics, spectral properties, and chemical behavior. Detailed experimental protocols for its synthesis and the determination of key physical properties are provided to support researchers in its effective application. Furthermore, this guide explores the role of pyridine-containing molecules in drug discovery, with a focus on their interaction with signaling pathways.

Physical and Chemical Properties

The physical and chemical properties of this compound and its more commonly handled hydrobromide salt are summarized below. Data for the free base is less prevalent in the literature; where experimental values are unavailable, this is noted.

Physical Properties of this compound (Free Base)

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₆BrN | [1] |

| Molecular Weight | 172.02 g/mol | [1] |

| Appearance | Pink oil | [2] |

| Boiling Point | Data not readily available | |

| Density | Data not readily available | |

| Solubility | Soluble in diethyl ether and acetone (B3395972).[2] Likely soluble in other common organic solvents such as ethanol, and chloroform.[2] | |

| CAS Number | 55401-97-3 | [1] |

Physical Properties of this compound Hydrobromide

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₇Br₂N | [3] |

| Molecular Weight | 252.93 g/mol | [3] |

| Appearance | White to off-white or tan crystalline powder. | [4][5] |

| Melting Point | 149-152 °C | [6][7] |

| Solubility | Soluble in Methanol.[6][8] High solubility in polar solvents.[4] | |

| CAS Number | 31106-82-8 | [4] |

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H and ¹³C NMR chemical shifts for this compound are presented below. The pyridine (B92270) ring protons will exhibit characteristic splitting patterns in the aromatic region, while the bromomethyl protons will appear as a singlet.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Inferred from |

| ¹H (Pyridine H3, H4, H5) | ~7.2 - 7.8 | Multiplet | Aromatic protons on a pyridine ring |

| ¹H (Pyridine H6) | ~8.5 | Doublet | Aromatic proton adjacent to nitrogen |

| ¹H (-CH₂Br) | ~4.5 | Singlet | Bromomethyl group protons |

| ¹³C (C2) | ~157 | Singlet | Carbon attached to the bromomethyl group |

| ¹³C (C3, C4, C5) | ~122 - 137 | Singlet | Aromatic carbons |

| ¹³C (C6) | ~149 | Singlet | Aromatic carbon adjacent to nitrogen |

| ¹³C (-CH₂Br) | ~33 | Singlet | Bromomethyl carbon |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the pyridine ring and the C-Br bond.

| Wavenumber (cm⁻¹) | Vibration Type |

| ~3100 - 3000 | C-H stretch (aromatic) |

| ~1600 - 1550 | C=C and C=N stretching (pyridine ring) |

| ~1450 - 1400 | C-H bend (CH₂) |

| ~700 - 500 | C-Br stretch |

Mass Spectrometry (MS)

The mass spectrum of this compound will display a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in approximately a 1:1 ratio), leading to M and M+2 peaks of nearly equal intensity. The fragmentation pattern is predicted to involve the loss of a bromine radical.[9][10]

Chemical Properties and Reactivity

This compound is a reactive compound, primarily due to the presence of the bromomethyl group, which is susceptible to nucleophilic substitution reactions. This reactivity makes it a valuable intermediate in the synthesis of a wide range of more complex molecules.[4] It is commonly used to introduce the 2-pyridylmethyl moiety into various molecular scaffolds.[5]

Experimental Protocols

Synthesis of this compound from its Hydrobromide Salt

This protocol describes the conversion of the stable this compound hydrobromide salt to the free base.

-

Materials:

-

This compound hydrobromide

-

Potassium carbonate

-

Acetone (dry)

-

Diethyl ether

-

Argon or Nitrogen gas

-

-

Procedure:

-

760 mg (3 mmol) of this compound hydrobromide and 436 mg (3.15 mmol) of potassium carbonate are placed in a round-bottom flask and degassed under vacuum for 1 hour.[2]

-

10 mL of dry acetone is added, and the mixture is stirred under an inert atmosphere (argon or nitrogen) for 6-7 hours at room temperature (approximately 25 °C).[2]

-

The solvent is removed under reduced pressure.[2]

-

The resulting residue is extracted with diethyl ether (3 x 10 mL) under an inert atmosphere.[2]

-

The combined ether extracts are concentrated under reduced pressure to yield this compound as a pink oil.[2]

-

Caption: Workflow for the synthesis of this compound.

Determination of Physical Properties

Standard laboratory procedures can be employed to determine the physical properties of this compound.

-

Boiling Point Determination (Micro Method): A small amount of the liquid is placed in a capillary tube, which is then attached to a thermometer. The setup is heated in a suitable bath, and the temperature at which a rapid stream of bubbles emerges from the capillary is recorded as the boiling point.

-

Density Determination: The mass of a known volume of the liquid is measured using a pycnometer or a graduated cylinder and a balance. The density is then calculated by dividing the mass by the volume.

-

Solubility Determination: A small, weighed amount of this compound is added to a known volume of a solvent at a specific temperature. The mixture is agitated until saturation is reached. The concentration of the dissolved solute is then determined, often by gravimetric analysis after solvent evaporation.

Role in Drug Discovery and Signaling Pathways

The pyridine scaffold is a privileged structure in medicinal chemistry and is found in numerous approved drugs. Pyridine-containing molecules are frequently developed as kinase inhibitors.[11][12] Kinases are a large family of enzymes that play critical roles in cellular signaling pathways by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders.

Derivatives of this compound can be synthesized to target the ATP-binding site of various kinases. The pyridine nitrogen can form key hydrogen bonds with the hinge region of the kinase, a critical interaction for potent inhibition.[11] By modifying the substituents on the pyridine ring, medicinal chemists can achieve selectivity for specific kinases.

The following diagram illustrates a generalized kinase signaling pathway that can be targeted by pyridine-based inhibitors.

Caption: Inhibition of a kinase signaling pathway.

For instance, pyridine derivatives have been developed as selective inhibitors of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[13] The JAK-STAT signaling pathway is crucial for cytokine signaling and immune responses. Inhibition of TYK2 can modulate these responses, making it a therapeutic target for autoimmune diseases.[13] While specific derivatives of this compound for this purpose are not explicitly detailed in the readily available literature, its utility as a starting material for creating libraries of such inhibitors is clear.

Safety and Handling

This compound and its hydrobromide salt should be handled with care in a well-ventilated laboratory, preferably in a fume hood. Appropriate personal protective equipment, including gloves and safety glasses, should be worn. The hydrobromide salt is corrosive and can cause severe skin burns and eye damage.[3] Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a versatile and reactive building block with significant applications in organic synthesis and medicinal chemistry. While comprehensive physical data for the free base is limited, the properties of its more stable hydrobromide salt are well-characterized. Its utility in the synthesis of kinase inhibitors highlights its potential in drug discovery. This guide provides a foundational understanding of the properties, synthesis, and applications of this compound to aid researchers in its effective use.

References

- 1. This compound | C6H6BrN | CID 564209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. This compound hydrobromide | C6H7Br2N | CID 2734720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound hydrobromide [myskinrecipes.com]

- 6. This compound hydrobromide CAS#: 31106-82-8 [m.chemicalbook.com]

- 7. This compound 98 31106-82-8 [sigmaaldrich.com]

- 8. This compound Hydrobromide | 31106-82-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. benchchem.com [benchchem.com]

- 10. whitman.edu [whitman.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. benchchem.com [benchchem.com]

- 13. Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 2-(Bromomethyl)pyridine from 2-Picoline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(bromomethyl)pyridine from 2-picoline, a critical building block in the development of pharmaceutical compounds and other fine chemicals. The primary and most effective method detailed is the free-radical bromination of the methyl group of 2-picoline using N-Bromosuccinimide (NBS). This document outlines the reaction mechanism, detailed experimental protocols, a comparative analysis of reaction conditions, and purification techniques.

Introduction

This compound is a valuable reagent in organic synthesis, serving as a key intermediate for the introduction of the 2-pyridylmethyl group in a variety of molecules. Its utility is prominent in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. The controlled and efficient synthesis of this compound is therefore of significant interest to the chemical and pharmaceutical industries. The most common laboratory-scale synthesis involves the selective free-radical bromination of the benzylic position of 2-picoline.

Reaction Mechanism: Free Radical Bromination

The synthesis of this compound from 2-picoline using N-Bromosuccinimide (NBS) and a radical initiator, such as Azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), proceeds via a free-radical chain mechanism. The reaction is typically carried out in a non-polar aprotic solvent like carbon tetrachloride (CCl₄) or benzene (B151609) under reflux conditions.

The key steps of the mechanism are:

-

Initiation: The radical initiator (AIBN or BPO) decomposes upon heating to generate free radicals. These radicals then abstract a bromine atom from NBS to produce a bromine radical (Br•).

-

Propagation: The bromine radical abstracts a hydrogen atom from the methyl group of 2-picoline to form a stable benzyl-type radical and hydrogen bromide (HBr). This radical then reacts with another molecule of NBS to yield the desired product, this compound, and a succinimidyl radical. The succinimidyl radical can then react with HBr to regenerate the bromine radical, thus continuing the chain reaction.

-

Termination: The reaction is terminated by the combination of any two radical species.

It is crucial to maintain a low concentration of bromine in the reaction mixture to favor benzylic bromination over electrophilic addition to the pyridine (B92270) ring. NBS serves as a constant, low-concentration source of bromine radicals, which enhances the selectivity of the reaction for the methyl group.

Quantitative Data Summary

The yield and purity of this compound are highly dependent on the reaction conditions. The following table summarizes typical conditions and reported yields for the bromination of 2-picoline and related substrates. Direct comparative studies on 2-picoline are limited in the literature; therefore, data from analogous reactions are included for a comprehensive overview.

| Starting Material | Brominating Agent (Equivalents) | Initiator (Equivalents) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| 2-Picoline | NBS (1.0 - 1.1) | AIBN (catalytic) | CCl₄ | Reflux | 3 - 5 | Moderate to Good (typically 60-80%) | General knowledge from multiple sources |

| 2-Picoline | NBS (1.0 - 1.1) | Benzoyl Peroxide (catalytic) | Benzene | Reflux | 3 - 5 | Moderate to Good (typically 60-80%) | General knowledge from multiple sources |

| 2-Bromo-6-methylpyridine | NBS (1.0) | AIBN (0.1) | CCl₄ | Reflux | 3 - 4 | Not specified | [1] |

| 2-Bromo-5-methylpyridine | NBS (1.0) | AIBN (0.1) | CCl₄ | Reflux | 3 | Crude product (60% purity) | Not specified |

Note: Yields can be highly variable depending on the scale of the reaction, the purity of the reagents, and the efficiency of the work-up and purification procedures.

Experimental Protocols

Two detailed experimental protocols for the synthesis of this compound are provided below, using either AIBN or benzoyl peroxide as the radical initiator.

Protocol 1: Synthesis using NBS and AIBN

Materials:

-

2-Picoline

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄), anhydrous

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Ethyl acetate (B1210297)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, dissolve 2-picoline (1.0 equivalent) in anhydrous carbon tetrachloride.

-

Add N-Bromosuccinimide (1.05 equivalents) and a catalytic amount of AIBN (e.g., 0.02-0.1 equivalents) to the solution.

-

Heat the reaction mixture to reflux under a nitrogen atmosphere and maintain stirring for 3-5 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide (B58015) byproduct and wash the solid with a small amount of CCl₄.

-

Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to obtain pure this compound.

Protocol 2: Synthesis using NBS and Benzoyl Peroxide

Materials:

-

2-Picoline

-

N-Bromosuccinimide (NBS)

-

Benzoyl Peroxide (BPO), (handle with care, potential for explosion when dry)

-

Benzene or Chlorobenzene (B131634), anhydrous

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexane

-

Ethyl acetate

Procedure:

-

To a stirred solution of 2-picoline (1.0 equivalent) in anhydrous benzene, add N-Bromosuccinimide (1.1 equivalents).

-

Add a catalytic amount of benzoyl peroxide (e.g., 0.02-0.05 equivalents) to the mixture.

-

Heat the reaction mixture to reflux and stir for 3-5 hours. The reaction can be initiated by the light from a standard laboratory lamp.

-

Monitor the reaction progress by TLC.

-

After completion, cool the mixture to room temperature and filter to remove the succinimide.

-

Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purify the resulting residue by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key chemical transformation and a typical experimental workflow for the synthesis of this compound.

Caption: Reaction pathway for the synthesis of this compound.

Caption: Experimental workflow for synthesis and purification.

Troubleshooting and Safety Considerations

-

Side Reactions: The primary side reaction is the formation of di- and tri-brominated products. This can be minimized by using a stoichiometric amount of NBS (1.0-1.1 equivalents) and carefully monitoring the reaction progress. Ring bromination can also occur, especially if the reaction conditions are not strictly anhydrous and non-polar.

-

Initiator Quality: The radical initiator should be of high purity and stored correctly. Old or impure initiators can lead to low or no conversion.

-

NBS Purity: NBS can be recrystallized from water to remove impurities that may affect the reaction outcome.

-

Safety:

-

Carbon tetrachloride is a known carcinogen and is environmentally hazardous; handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Benzene is also a carcinogen. Consider using safer alternative solvents like chlorobenzene or acetonitrile (B52724) if the reaction conditions can be optimized.

-

Benzoyl peroxide is a powerful oxidizing agent and can be explosive when dry. It should be handled with care and stored appropriately.

-

The reaction can be exothermic. Ensure proper temperature control, especially during the initial heating phase.

-

Conclusion

The free-radical bromination of 2-picoline with N-Bromosuccinimide is a reliable and effective method for the synthesis of this compound. Careful control of reaction conditions, particularly the stoichiometry of NBS and the exclusion of water, is crucial for achieving high yields and purity. The detailed protocols and workflow provided in this guide offer a solid foundation for researchers and professionals in the field of drug development and organic synthesis to produce this important building block efficiently and safely. Further optimization of reaction parameters may be necessary depending on the specific application and scale of the synthesis.

References

Spectroscopic Profile of 2-(Bromomethyl)pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(Bromomethyl)pyridine (also known as 2-picolyl bromide), a versatile reagent in synthetic organic chemistry and a key building block in the development of pharmaceutical compounds. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. It is important to note that while data for the hydrobromide salt is experimentally available, the data for the free base is often predicted based on the analysis of related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data of this compound

| Proton Assignment | Predicted Chemical Shift (δ) ppm (Free Base) | Multiplicity | Coupling Constant (J) Hz |

| H6 | ~8.5 | d | ~4.8 |

| H4 | ~7.7 | td | ~7.7, 1.8 |

| H5 | ~7.3 | d | ~7.8 |

| H3 | ~7.2 | ddd | ~7.5, 4.8, 1.2 |

| CH₂ | ~4.5 | s | - |

Note: Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) in CDCl₃. The predicted values for the free base are based on data from analogous compounds. For comparison, the ¹H NMR spectrum of pyridine (B92270) shows signals for α-protons at δ 8.5, γ-protons at δ 7.5, and β-protons at δ 7.0[1]. The bromomethyl protons are typically observed in the region of δ 3.4–4.7 ppm[2].

Table 2: ¹³C NMR Data of this compound

| Carbon Assignment | Predicted Chemical Shift (δ) ppm (Free Base) |

| C2 | ~157 |

| C6 | ~149 |

| C4 | ~137 |

| C5 | ~123 |

| C3 | ~121 |

| CH₂ | ~33 |

Note: Chemical shifts are referenced to TMS in CDCl₃. The predicted values for the free base are based on data from analogous compounds. For comparison, the ¹³C NMR spectrum of pyridine shows signals at δ(α-C) = 150 ppm, δ(β-C) = 124 ppm, and δ(γ-C) = 136 ppm[1].

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3100-3000 | C-H (aromatic) stretch | Medium |

| 1600-1580 | C=C (aromatic) stretch | Strong |

| 1480-1430 | C=C (aromatic) stretch | Strong |

| 1250-1200 | C-N stretch | Medium |

| 780-740 | C-H (aromatic) out-of-plane bend | Strong |

| 700-600 | C-Br stretch | Strong |

Note: The IR spectrum of this compound hydrobromide shows characteristic peaks, and the data for the free base is predicted based on the functional groups present.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation of this compound

| m/z | Ion | Comments |

| 171/173 | [C₆H₆BrN]⁺ | Molecular ion (M⁺) with characteristic 1:1 isotopic pattern for Bromine. |

| 92 | [C₆H₆N]⁺ | Loss of Br radical. This is often the base peak. |

| 91 | [C₆H₅N]⁺ | Loss of H from the [M-Br]⁺ fragment. |

| 65 | [C₅H₅]⁺ | Fragmentation of the pyridine ring. |

Note: The mass spectrum is characterized by a prominent molecular ion peak with an isotopic pattern indicative of a single bromine atom. The base peak typically corresponds to the loss of the bromine radical to form the picolyl cation.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are intended as a guide and may be adapted based on the specific instrumentation available.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Parameters:

-

Spectrometer: A 400 MHz or 500 MHz NMR spectrometer.

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-64.

-

Relaxation Delay: 1-5 seconds.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation Delay: 2-5 seconds.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Perform phase and baseline corrections.

-

Reference the spectra to the TMS signal (0.00 ppm for ¹H NMR) or the solvent signal (77.16 ppm for CDCl₃ in ¹³C NMR).

-

Integrate the peaks in the ¹H NMR spectrum and pick peaks for both ¹H and ¹³C spectra.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat Liquid: Place a drop of this compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

-

KBr Pellet (for solid hydrobromide salt): Grind a small amount of the sample with dry KBr powder and press into a thin, transparent pellet.

-

-

Instrument Parameters:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

-

Data Acquisition and Processing:

-

Record a background spectrum of the empty sample holder or clean salt plates.

-

Acquire the sample spectrum.

-

The final spectrum is presented in terms of transmittance or absorbance.

-

Mass Spectrometry (MS)

-

Sample Introduction and Ionization:

-

Technique: Gas Chromatography-Mass Spectrometry (GC-MS) is suitable due to the volatility of the compound.

-

Sample Preparation: Dissolve a small amount of this compound in a volatile solvent such as dichloromethane (B109758) or ethyl acetate.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

-

Instrument Parameters:

-

GC Column: A non-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a suitable temperature (e.g., 100 °C) and ramp up to a final temperature (e.g., 280 °C).

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-350.

-

-

Data Analysis:

-

Identify the molecular ion peak and its isotopic pattern.

-

Analyze the fragmentation pattern to identify characteristic fragment ions.

-

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: A logical workflow for the synthesis, purification, and spectroscopic characterization of this compound.

References

The Versatility of 2-(Bromomethyl)pyridine: A Technical Guide for Medicinal Chemists

For researchers, scientists, and drug development professionals, 2-(Bromomethyl)pyridine and its hydrobromide salt stand as a pivotal building block in the synthesis of a diverse array of bioactive molecules. Its inherent reactivity and the prevalence of the pyridin-2-ylmethyl scaffold in numerous therapeutic agents make it a compound of significant interest in modern medicinal chemistry. This technical guide provides an in-depth overview of its applications, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

This compound is a highly versatile reagent primarily utilized for the introduction of the 2-picolyl (pyridin-2-ylmethyl) group into a target molecule.[1][2] This moiety is a common feature in a multitude of compounds with a wide range of biological activities, including kinase inhibition, anticancer properties, and modulation of neurological pathways.[1][3][4] The reactivity of the bromomethyl group facilitates facile nucleophilic substitution reactions, allowing for the straightforward formation of carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds.[2]

Core Applications in Drug Discovery and Medicinal Chemistry

The primary application of this compound in medicinal chemistry is as a key intermediate in the synthesis of novel therapeutic agents. Its utility spans several key areas:

-

Kinase Inhibitors: The pyridine (B92270) ring is a well-established pharmacophore in the design of kinase inhibitors due to its ability to form crucial hydrogen bonds within the ATP-binding pocket of various kinases.[5] The 2-picolyl group, introduced via this compound, is a recurring motif in a number of potent kinase inhibitors targeting enzymes such as Met, VEGFR-2, and ASK1.[6][7][8]

-

Anticancer Agents: A significant number of pyridine-containing compounds have been approved by the FDA for cancer treatment.[5] Derivatives of this compound are integral to the synthesis of novel anticancer agents that function through various mechanisms, including the inhibition of tubulin polymerization and the modulation of key signaling pathways involved in cell proliferation and survival.[3][9]

-

Neurological Disorders: The compound serves as a precursor for molecules targeting neurological disorders.[1]

-

Agrochemicals and Material Science: Beyond pharmaceuticals, this compound is also employed in the development of new agrochemicals and in material science for the creation of specialized polymers and ligands for catalysis.[1][2]

Quantitative Data on Bioactive Derivatives

The following table summarizes the biological activity of several compounds synthesized using this compound or its derivatives, highlighting their potency as kinase inhibitors and anticancer agents.

| Compound Class | Target Kinase/Cell Line | IC50 | Reference |

| Pyrrolopyridine-pyridone | Met Kinase | 1.8 nM | [6] |

| Pyrrolopyridine-pyridone | Flt-3 | 4 nM | [6] |

| Pyrrolopyridine-pyridone | VEGFR-2 | 27 nM | [6] |

| Pyridin-2-yl Urea | ASK1 | 1.55 ± 0.27 nM | [7] |

| Pyridine-Urea | VEGFR-2 (Compound 8b) | 5.0 ± 1.91 µM | [10] |

| Pyridine-Urea | VEGFR-2 (Compound 8e) | 3.93 ± 0.73 µM | [10] |

| Pyridine-Urea | MCF-7 (Breast Cancer) | 0.22 µM (Compound 8e) | [10] |

| Pyridine-Urea | MCF-7 (Breast Cancer) | 1.88 µM (Compound 8n) | [10] |

| 2-(pyridin-2-yl) pyrimidine | HSC-T6 (Anti-fibrotic) | 45.69 µM (Compound 12m) | [11] |

| 2-(pyridin-2-yl) pyrimidine | HSC-T6 (Anti-fibrotic) | 45.81 µM (Compound 12q) | [11] |

Key Experimental Protocols

Detailed methodologies for the synthesis of this compound and a representative bioactive derivative are provided below.

Protocol 1: Synthesis of this compound from its Hydrobromide Salt[12][13]

Materials:

-

This compound hydrobromide (3 mmol, 760 mg)

-

Potassium carbonate (3.15 mmol, 436 mg)

-

Dry acetone (B3395972) (10 mL)

-

Diethyl ether

Procedure:

-

Degas this compound hydrobromide and potassium carbonate under vacuum for 1 hour.

-

Add dry acetone to the mixture and stir under an argon atmosphere at room temperature (approximately 25 °C) for 6-7 hours.

-

Remove the solvent under reduced pressure.

-

Extract the product with diethyl ether (3 x 10 mL) under an inert atmosphere.

-

Evaporate the solvent to yield this compound as a pink oil with a quantitative yield.

Protocol 2: Synthesis of Ethyl 5-Hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate[3]

Step 1: Synthesis of Ethyl 3-[(Pyridin-2-ylmethyl)amino]but-2-enoate

-

Mix ethyl acetoacetate (B1235776) (1.02 eq) with 2-picolylamine (1.00 eq) in a sealed glass vial and stir at room temperature for 48 hours.

-

Dissolve the mixture in 10 mL of ethyl acetate, wash with water (3 x 10 mL), dry with sodium sulfate, and evaporate the solvent under vacuum.

Step 2: Synthesis of the Final Product

-

Dissolve the product from Step 1 (1.00 eq) in 25 mL of cyclopentyl methyl ether (CPME).

-

In a separate flask, dissolve ZnCl2 (17 mol%) and 1,4-naphthoquinone (B94277) (1.02 eq) in 25 mL of CPME.

-

Mix the two solutions. A yellow solid should precipitate.

-

Stir the mixture in a sealed flask at 20 °C for 72 hours. The mixture will turn dark orange.

-

Keep the mixture at 4 °C for 16 hours to facilitate further precipitation.

-

Isolate the product by filtration.

Visualizing the Landscape: Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate key aspects of the utilization of this compound in medicinal chemistry.

Inhibition of Key Signaling Pathways

Derivatives of this compound have been shown to inhibit several key signaling pathways implicated in cancer and other diseases. The following diagrams illustrate the points of intervention for inhibitors targeting MET, VEGFR-2, and ASK1.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological … [ouci.dntb.gov.ua]

- 4. ijsat.org [ijsat.org]

- 5. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Apoptosis Signal Regulating Kinase 1 (ASK1): Potential as a Therapeutic Target for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. commerce.bio-rad.com [commerce.bio-rad.com]

- 8. researchgate.net [researchgate.net]

- 9. Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Versatility of 2-(Bromomethyl)pyridine: A Core Building Block in Synthetic Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Bromomethyl)pyridine, and its more commonly handled hydrobromide salt, is a highly versatile and reactive synthetic building block in the fields of medicinal chemistry, coordination chemistry, and materials science.[1] Its utility stems from the presence of a reactive bromomethyl group attached to a pyridine (B92270) ring. This combination allows for facile nucleophilic substitution reactions to introduce the pyridin-2-ylmethyl moiety into a wide array of molecules, thereby imparting specific physicochemical and biological properties.[1] The pyridine nitrogen itself can act as a ligand for metal ions, making this building block crucial for the synthesis of complex chelating agents.[1] This guide provides a comprehensive overview of the role of this compound in organic synthesis, complete with experimental protocols, quantitative data, and graphical representations of its synthetic applications.

Core Reactivity and Synthetic Applications

The primary role of this compound in synthesis is as an electrophile in nucleophilic substitution reactions. The electron-withdrawing nature of the pyridine ring enhances the reactivity of the benzylic bromide, making it an excellent substrate for a variety of nucleophiles. The general reaction scheme is depicted below.

References

Stability of 2-(Bromomethyl)pyridine and its Hydrobromide Salt: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the chemical stability of 2-(bromomethyl)pyridine and its hydrobromide salt. These compounds are pivotal building blocks in organic synthesis, particularly in the development of pharmaceutical agents and other biologically active molecules. Understanding their relative stability is critical for successful reaction design, purification, and long-term storage. This document outlines the core principles governing their stability, presents illustrative data from simulated forced degradation studies, provides detailed experimental protocols for stability assessment, and visualizes key degradation pathways and workflows.

Core Stability Principles

This compound is a highly reactive bifunctional molecule. Its reactivity is centered on two key features: the nucleophilic nitrogen atom of the pyridine (B92270) ring and the electrophilic benzylic carbon of the bromomethyl group. This dual reactivity is essential for its synthetic utility but also presents inherent stability challenges.

-

This compound (Free Base): The free base is an oily substance that is prone to degradation through two primary pathways:

-

Self-Alkylation (Quaternization): The nucleophilic pyridine nitrogen of one molecule can attack the electrophilic bromomethyl group of another, leading to oligomerization or polymerization. This intermolecular reaction is a significant contributor to sample degradation over time, resulting in discoloration and the formation of complex impurity profiles. This degradation pathway is a known challenge that can lead to lower yields in synthetic applications if the free base is handled or stored improperly[1].

-

Hydrolysis: The bromomethyl group is susceptible to nucleophilic substitution by water, leading to the formation of 2-(hydroxymethyl)pyridine. This process is accelerated under neutral to basic aqueous conditions.

-

-

This compound Hydrobromide (Salt Form): The hydrobromide salt is a crystalline solid that exhibits significantly enhanced stability compared to the free base. The formation of the salt mitigates the primary degradation pathways:

-

Inhibition of Self-Alkylation: Protonation of the pyridine nitrogen to form the pyridinium (B92312) ion renders it non-nucleophilic. This effectively blocks the intermolecular self-alkylation pathway, making the salt resistant to oligomerization.

-

Increased Hydrolytic Stability: The electron-withdrawing nature of the positively charged pyridinium ring reduces the susceptibility of the bromomethyl group to nucleophilic attack, thus slowing the rate of hydrolysis.

-

Physical Form: As a crystalline solid, the hydrobromide salt is less susceptible to degradation than the liquid free base and is more convenient and safer for handling and storage[2][3]. It is typically stored in a cool, dark, and dry place to ensure long-term integrity[2][3].

-

Visualization of Stability and Degradation

The following diagrams illustrate the chemical logic behind the stability differences and the experimental workflow for assessing them.

Figure 1: Comparative Degradation Pathways.

Figure 2: Forced Degradation Experimental Workflow.

Quantitative Stability Analysis (Illustrative Data)

The following tables summarize the expected outcomes from a forced degradation study. The data presented here is illustrative and not derived from experimental results , but is based on established chemical principles of the compounds' reactivity. It is designed to provide a qualitative and quantitative comparison of the expected stability profiles.

Table 1: Stability of this compound (Free Base) - Illustrative Data % Remaining after 24 hours

| Stress Condition | Temperature | % Parent Remaining | Major Degradant(s) Identified |

| Aqueous (pH 7) | 25°C | ~85% | 2-(Hydroxymethyl)pyridine, Dimer |

| Acidic (0.1 M HCl) | 60°C | >95% | Minimal degradation (in-situ salt formation) |

| Basic (0.1 M NaOH) | 40°C | <10% | 2-(Hydroxymethyl)pyridine |

| Oxidative (3% H₂O₂) | 25°C | ~90% | Pyridine N-oxide derivatives |

| Thermal (Solid/Neat) | 60°C | ~70% | Quaternized Oligomers |

| Photolytic (ICH Q1B) | 25°C | >98% | Minimal degradation |

Table 2: Stability of this compound Hydrobromide - Illustrative Data % Remaining after 24 hours

| Stress Condition | Temperature | % Parent Remaining | Major Degradant(s) Identified |

| Aqueous (pH 7) | 25°C | >98% | Minimal degradation |

| Acidic (0.1 M HCl) | 60°C | >99% | Minimal degradation |

| Basic (0.1 M NaOH) | 40°C | ~80% | 2-(Hydroxymethyl)pyridine (base neutralizes salt) |

| Oxidative (3% H₂O₂) | 25°C | >98% | Minimal degradation |

| Thermal (Solid) | 60°C | >99% | Minimal degradation |

| Photolytic (ICH Q1B) | 25°C | >99% | Minimal degradation |

Experimental Protocols

The following is a representative protocol for conducting a forced degradation study to establish a stability-indicating analytical method. This protocol is a template and requires optimization and validation for specific laboratory conditions and equipment.

Objective

To identify the degradation products and pathways of this compound and its hydrobromide salt under ICH-prescribed stress conditions and to develop a stability-indicating HPLC method.

Materials and Reagents

-

This compound

-

This compound hydrobromide

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade, 18 MΩ·cm)

-

Formic acid (or Trifluoroacetic acid)

-

Hydrochloric acid (0.1 M)

-

Sodium hydroxide (B78521) (0.1 M)

-

Hydrogen peroxide (30%)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV detector, and preferably a Mass Spectrometer (MS) detector.

-

Photostability chamber (ICH Q1B compliant)

-

Calibrated oven and water bath

-

pH meter

Stability-Indicating HPLC Method (Representative)

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 260 nm

-

Column Temperature: 30°C

-

Injection Volume: 5 µL

Sample Preparation and Stress Conditions

-

Stock Solutions: Prepare stock solutions of both the free base and the hydrobromide salt at a concentration of 1 mg/mL in acetonitrile.

-

Stress Studies: For each compound, dilute the stock solution with the respective stressor media to a final concentration of ~0.1 mg/mL.

-

Acid Hydrolysis: Mix 1 mL of stock with 9 mL of 0.1 M HCl. Incubate at 60°C.

-

Base Hydrolysis: Mix 1 mL of stock with 9 mL of 0.1 M NaOH. Incubate at 40°C. Note: Samples should be neutralized with acid before injection.

-

Oxidation: Mix 1 mL of stock with 9 mL of 3% H₂O₂. Store at room temperature in the dark.

-

Thermal Degradation: Store the solid material in an oven at 80°C. Also, store a solution (in acetonitrile) at 60°C.

-

Photostability: Expose solid material and a solution (in quartz cuvettes) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A dark control should be run in parallel.

-

-

Time Points: Withdraw aliquots at appropriate time points (e.g., 0, 2, 8, 24 hours), quench the reaction if necessary (e.g., neutralization), and analyze immediately by HPLC.

Conclusion

The stability of this compound is fundamentally enhanced by its conversion to the hydrobromide salt. The salt form effectively inhibits the primary degradation pathway of self-alkylation by protonating the nucleophilic pyridine nitrogen. Furthermore, it offers greater resistance to hydrolysis and benefits from the improved handling characteristics of a crystalline solid. For applications in pharmaceutical development and organic synthesis, the use of This compound hydrobromide is strongly recommended to ensure reagent integrity, reaction reproducibility, and long-term storage stability. When working with the free base, care must be taken to use anhydrous conditions and to avoid prolonged storage, especially at elevated temperatures.

References

The Bromomethylpyridines: A Technical Guide to Reactivity and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Abstract

The bromomethylpyridine isomers (2-, 3-, and 4-bromomethylpyridine) are versatile building blocks in organic synthesis, serving as key precursors in the development of pharmaceuticals and functional materials. The position of the bromomethyl group on the pyridine (B92270) ring profoundly influences its chemical reactivity, creating a landscape of opportunities and challenges for the synthetic chemist. This in-depth technical guide provides a comprehensive overview of the reactivity of the bromomethyl group on the pyridine ring, focusing on nucleophilic substitution reactions, the Sommelet-Hauser rearrangement, and the concept of umpolung. This guide presents available quantitative data, detailed experimental protocols, and mechanistic insights to aid researchers in the strategic application of these important synthons.

Introduction

The pyridine nucleus is a ubiquitous scaffold in medicinal chemistry and materials science. Functionalization of the pyridine ring is a critical aspect of molecular design, and the introduction of reactive handles such as the bromomethyl group opens avenues for a wide array of chemical transformations. The inherent electronic properties of the pyridine ring, being electron-deficient, influence the reactivity of its substituents. This guide will explore the nuanced reactivity of the three positional isomers of bromomethylpyridine, providing a comparative analysis to inform synthetic strategy.

Nucleophilic Substitution Reactions

The primary reaction pathway for bromomethylpyridines is nucleophilic substitution, where the electrophilic benzylic carbon is attacked by a nucleophile, leading to the displacement of the bromide leaving group. The reaction typically proceeds via an SN2 mechanism.

Comparative Reactivity of Isomers

The position of the nitrogen atom relative to the bromomethyl group significantly impacts the electrophilicity of the benzylic carbon and, consequently, the rate of nucleophilic substitution. The general order of reactivity for nucleophilic substitution is:

4-bromomethylpyridine > 2-bromomethylpyridine > 3-bromomethylpyridine

This trend can be attributed to the electronic effects of the pyridine nitrogen. In the 4-substituted isomer, the nitrogen atom exerts a strong electron-withdrawing effect through resonance (aza-para effect), which stabilizes the partial negative charge developing on the leaving group in the SN2 transition state, thereby accelerating the reaction. For the 2-substituted isomer, a similar, though slightly weaker, electron-withdrawing effect is operative. In contrast, the 3-substituted isomer lacks this direct resonance stabilization, resulting in a less electrophilic benzylic carbon and a slower reaction rate.

Quantitative Analysis of Reactivity with Piperidine (B6355638)

| Substrate | Nucleophile | Solvent | Temperature (°C) | Expected Relative k2 |

| 4-Bromomethylpyridine | Piperidine | Acetonitrile (B52724) | 25 | High |

| 2-Bromomethylpyridine | Piperidine | Acetonitrile | 25 | Moderate |

| 3-Bromomethylpyridine | Piperidine | Acetonitrile | 25 | Low |

Table 1: Predicted Relative Second-Order Rate Constants for the Reaction of Bromomethylpyridine Isomers with Piperidine.

Hammett Analysis: A Tool for Mechanistic Insight

A Hammett analysis can provide valuable insights into the electronic effects of substituents on the reaction rate and the nature of the transition state. By plotting the logarithm of the rate constant (log k) against the Hammett substituent constant (σ) for a series of substituted bromomethylpyridines, a linear free-energy relationship can be established. A positive slope (ρ value) indicates that the reaction is accelerated by electron-withdrawing groups, which is consistent with the development of negative charge in the transition state, as expected for an SN2 reaction.

While a specific Hammett plot for the nucleophilic substitution of a series of substituted bromomethylpyridines is not available in the reviewed literature, a hypothetical plot for substituted 4-bromomethylpyridines is presented below to illustrate the concept. Further experimental work is needed to generate such a plot and determine the precise ρ value.

A Comprehensive Technical Guide to the Core Reactions of 2-(Bromomethyl)pyridine

Introduction: 2-(Bromomethyl)pyridine and its derivatives are versatile heterocyclic building blocks of significant interest in synthetic organic chemistry, medicinal chemistry, and materials science. The presence of a reactive bromomethyl group attached to a pyridine (B92270) ring provides a valuable scaffold for introducing the pyridylmethyl moiety into a wide range of molecular frameworks. This compound is particularly noted for its utility as an alkylating agent in the synthesis of pharmaceuticals, agrochemicals, and specialized ligands for coordination chemistry.[1][2] Its hydrobromide salt is often used to improve handling and solubility in polar solvents.[1] This guide provides an in-depth overview of the core reactions involving this compound, complete with quantitative data, detailed experimental protocols, and visualizations of key chemical transformations.

Synthesis of this compound and its Derivatives

The most common method for synthesizing substituted 2-(bromomethyl)pyridines is through the radical bromination of the corresponding methylpyridine. This reaction typically employs N-bromosuccinimide (NBS) as the bromine source and a radical initiator like azobisisobutyronitrile (AIBN).[3][4]

Alternatively, the free base of this compound can be quantitatively generated from its stable hydrobromide salt by treatment with a mild base such as potassium carbonate.[5]

Table 1: Synthesis of this compound Derivatives

| Starting Material | Reagents & Conditions | Product | Yield | Reference |

| 2-Bromo-6-methylpyridine (B113505) | NBS (1.0 eq), AIBN (0.1 eq), CCl₄, reflux, 3-4 h | 2-Bromo-6-(bromomethyl)pyridine | Not specified | [3] |

| This compound·HBr | K₂CO₃ (1.05 eq), Acetone (B3395972), 25 °C, 6-7 h | This compound | Quantitative | [5] |

| Pyridine-2,6-diyldimethanol | 48% HBr, 125 °C, 6 h | 2,6-Bis(bromomethyl)pyridine | 43% | [6] |

Experimental Protocols

Protocol 1: Radical Bromination of 2-Bromo-6-methylpyridine [3][4]

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-6-methylpyridine (1.0 eq) in carbon tetrachloride (CCl₄).

-

Add N-bromosuccinimide (NBS) (1.0 eq) and a catalytic amount of azobisisobutyronitrile (AIBN) (e.g., 0.1 eq) to the solution.

-

Heat the reaction mixture to reflux under a nitrogen atmosphere and stir for 3-4 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the succinimide (B58015) byproduct.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a gradient of ethyl acetate (B1210297) in hexanes) to yield pure 2-bromo-6-(bromomethyl)pyridine.

Protocol 2: Preparation of this compound from its Hydrobromide Salt [5]

-

Degas a mixture of this compound hydrobromide (1.0 eq, e.g., 760 mg, 3 mmol) and potassium carbonate (1.05 eq, e.g., 436 mg, 3.15 mmol) under vacuum for 1 hour.

-

Add dry acetone (e.g., 10 mL) and stir the mixture under an argon atmosphere for 6-7 hours at room temperature (~25 °C).

-

Remove the solvent under reduced pressure.

-

Extract the product with diethyl ether (e.g., 3 x 10 mL) under an inert atmosphere.

-

Remove the solvent from the combined extracts to afford this compound as an oil with a quantitative yield.

Visualization of Synthetic Pathways

References

The Multifaceted Biological Activities of 2-(Bromomethyl)pyridine Derivatives: A Technical Overview for Drug Discovery Professionals

An in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of compounds derived from the versatile 2-(bromomethyl)pyridine scaffold, highlighting their potential in antimicrobial, anticancer, and neuroprotective applications.

Derivatives of this compound represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery. The inherent reactivity of the bromomethyl group, coupled with the diverse functionalities that can be introduced onto the pyridine (B92270) ring, makes this scaffold a valuable starting point for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the known biological activities of these compounds, complete with available quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows. This document is intended to serve as a resource for researchers, scientists, and professionals involved in the development of new pharmaceuticals.

Antimicrobial Activities

Pyridine-based compounds have long been investigated for their antimicrobial properties, and derivatives of this compound are no exception. These compounds serve as precursors to a wide array of molecules that have demonstrated inhibitory effects against various pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi. The introduction of different substituents allows for the fine-tuning of antimicrobial potency and spectrum of activity.

Quantitative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of pyridine derivatives against various microbial strains. It is important to note that these are representative examples from the broader class of pyridine compounds, as specific data for a wide range of this compound derivatives is not always available in consolidated form.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Pyridine-pyrazole derivative | Staphylococcus aureus | 0.5 - 1 | |

| Pyridine-pyrazole derivative | MRSA (USA300LAC) | 32 | |

| Dodecanoic acid pyridine derivative | Bacillus subtilis | Not specified, good activity | |

| Dodecanoic acid pyridine derivative | Escherichia coli | Not specified, good activity | |

| Dodecanoic acid pyridine derivative | Aspergillus niger | Not specified, good activity | |

| Diquaternary pyridine salts | Bacillus subtilis | Not specified, efficient inhibitory properties | |

| 2-aminopyridine derivatives | S. aureus, E. faecalis, E. coli, A. baumannii, P. aeruginosa | 31.25 - 62.5 |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

Test compounds (derivatives of this compound)

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (MHB) or appropriate broth medium

-

Sterile 96-well microtiter plates

-

Positive control antibiotic (e.g., ciprofloxacin, penicillin)

-

Negative control (vehicle, e.g., DMSO)

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared from a fresh culture and adjusted to a specific concentration (e.g., 5 x 10^5 CFU/mL) in the appropriate broth.

-

Compound Dilution: Serial two-fold dilutions of the test compounds are prepared in the broth directly in the 96-well plates.

-

Inoculation: Each well is inoculated with the standardized microbial suspension. Control wells containing only broth, broth with inoculum (growth control), and broth with the vehicle are also included.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.

Anticancer Activities

The pyridine nucleus is a common feature in numerous anticancer agents, and derivatives synthesized from this compound have shown significant promise in this area. These compounds have been reported to exhibit cytotoxic effects against a range of human cancer cell lines, including those of the liver, breast, and prostate.

Mechanisms of Anticancer Action

Several mechanisms of action have been proposed for the anticancer effects of pyridine derivatives. These include:

-

Induction of Cell Cycle Arrest: Many pyridine compounds have been shown to arrest the cell cycle at the G2/M phase.

-

Apoptosis Induction: These derivatives can trigger programmed cell death (apoptosis) in cancer cells.

-

Modulation of Signaling Pathways: Key signaling proteins such as p53 and JNK have been observed to be upregulated, promoting apoptosis.

-

Enzyme Inhibition: Some pyridine derivatives act as inhibitors of crucial enzymes involved in cancer progression, such as histone deacetylases and kinases.

-

Tubulin Polymerization Inhibition: Certain pyridine compounds have been found to inhibit tubulin polymerization, a mechanism similar to some established chemotherapeutic agents.

Quantitative Anticancer Data

The following table presents a summary of the half-maximal inhibitory concentration (IC50) values for representative pyridine derivatives against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Reference |

| 6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one | HepG2 (Liver Cancer) | 4.5 ± 0.3 | |

| Pyridine derivative (unspecified) | HCT-116 (Colon Cancer) | 0.52 | |

| Pyridine derivative (unspecified) | HepG2 (Liver Cancer) | 1.40 | |

| Pyrano-pyridine hybrid (3b) | Huh-7 (Liver Cancer) | 6.54 | |

| Pyrano-pyridine hybrid (3b) | A549 (Lung Cancer) | 15.54 | |

| Pyrano-pyridine hybrid (3b) | MCF-7 (Breast Cancer) | 6.13 |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

96-well plates

-

Test compounds

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. Control wells with vehicle-treated cells are also included.

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT solution is added to each well, and the plates are incubated for a further 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

-

Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution.

-

Absorbance Measurement: The absorbance of the colored solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage of the control, and the IC50 value is determined from the dose-response curve.

Neuroprotective Effects

Emerging research suggests that certain derivatives of pyridine may possess neuroprotective properties. For instance, a dihydropyridine (B1217469) derivative has been shown to offer significant protection against delayed neuronal death in a rat model of transient forebrain ischemia. This compound was also found to reduce the size of brain infarcts after permanent middle cerebral artery occlusion. The proposed mechanism involves the blocking of L-type Ca2+ channels and the inhibition of calmodulin-dependent pathways.

While extensive quantitative data and detailed signaling pathways for a broad range of this compound derivatives are still under investigation, the initial findings highlight a promising avenue for the development of novel treatments for neurodegenerative diseases and ischemic brain injury.

Enzyme Inhibition

The pyridine scaffold is a key component of many enzyme inhibitors. Derivatives have been shown to inhibit various enzymes, including monoamine oxidases (MAO) and cholinesterases (ChE), which are important targets in the treatment of neurodegenerative diseases. For example, certain chromeno[3,2-c]pyridine derivatives have demonstrated preferential inhibitory activity against MAO-A, while others were selective for MAO-B.

The ability to selectively inhibit these enzymes makes pyridine derivatives attractive candidates for the development of drugs for conditions like Alzheimer's and Parkinson's disease.

Synthesis of this compound Derivatives

The synthesis of biologically active compounds often starts with the versatile building block, this compound hydrobromide. The bromomethyl group is highly reactive and susceptible to nucleophilic substitution, allowing for the facile introduction of various functional groups.

General Synthesis Protocol for a this compound Derivative

This protocol describes a general method for the synthesis of a this compound derivative via nucleophilic substitution.

Materials:

-

This compound hydrobromide

-

A nucleophile (e.g., an amine, thiol, or alcohol)

-

A suitable solvent (e.g., acetonitrile, DMF)

-

A base (e.g., triethylamine, potassium carbonate)

Procedure:

-

Reaction Setup: this compound hydrobromide and the chosen nucleophile are dissolved in the solvent in a reaction flask.

-

Addition of Base: The base is added to the reaction mixture to neutralize the hydrobromide and facilitate the reaction.

-

Reaction: The mixture is stirred at room temperature or heated under reflux, and the progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.

-

Purification: The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization to yield the desired derivative.

Visualizations

To further elucidate the concepts discussed in this guide, the following diagrams have been generated using the DOT language.

Caption: General experimental workflow for the discovery and development of drugs derived from this compound.

Caption: Simplified signaling pathway for the anticancer activity of certain pyridine derivatives.

Conclusion

Compounds derived from this compound constitute a promising and versatile class of molecules with a broad spectrum of biological activities. Their demonstrated efficacy in antimicrobial and anticancer applications, coupled with emerging evidence for neuroprotective and enzyme inhibitory effects, underscores their potential as lead compounds in drug discovery. The synthetic accessibility of this scaffold allows for extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties. Further in-depth investigation into the specific mechanisms of action and the identification of precise molecular targets will be crucial for the successful translation of these promising compounds into novel therapeutic agents. This guide provides a foundational understanding for researchers to build upon in their quest to develop the next generation of pyridine-based medicines.

An In-depth Technical Guide to Nucleophilic Substitution Reactions of 2-(Bromomethyl)pyridine

Abstract: 2-(Bromomethyl)pyridine is a highly versatile heterocyclic building block extensively utilized in synthetic organic and medicinal chemistry. Its reactivity is primarily characterized by the facile displacement of the bromide ion by a wide range of nucleophiles, enabling the introduction of the pyridylmethyl moiety into diverse molecular frameworks. This guide provides a comprehensive overview of the core principles, reaction mechanisms, and practical applications of nucleophilic substitution reactions involving this compound. It includes detailed experimental protocols, quantitative data summaries, and visual diagrams of reaction pathways and workflows to serve as a technical resource for researchers, scientists, and professionals in drug development.

Core Concepts and Reaction Mechanism

This compound and its hydrobromide or hydrochloride salts are key reagents in organic synthesis.[1][2][3] The carbon atom of the bromomethyl group is highly electrophilic and susceptible to nucleophilic attack, making it an excellent substrate for nucleophilic substitution reactions.[1][3] This reactivity is enhanced by the adjacent pyridine (B92270) ring, which can stabilize the transition state.

The predominant mechanism for nucleophilic substitution at the primary carbon of the bromomethyl group is the bimolecular nucleophilic substitution (SN2) reaction.[4] This is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs.[4] This process typically results in the inversion of stereochemistry if the carbon were chiral. The rate of the SN2 reaction is dependent on the concentration of both the substrate, this compound, and the incoming nucleophile.[4][5]

Caption: General SN2 mechanism for this compound.

Synthetic Applications with Various Nucleophiles

The versatility of this compound stems from its reactivity towards a broad spectrum of nucleophiles, including those centered on nitrogen, sulfur, and oxygen atoms. This allows for the synthesis of a wide array of pyridine-containing compounds, which are prevalent in pharmaceuticals and materials science.[1][3]

Nitrogen-based nucleophiles, such as primary and secondary amines, azides, and heterocyclic compounds like imidazoles and triazoles, react efficiently with this compound to form new C-N bonds. These reactions are fundamental in the synthesis of ligands for coordination chemistry and in the development of bioactive molecules.[3] For instance, reaction with piperazine (B1678402) can yield precursors to kinase inhibitors.[3]

| Nucleophile | Product | Conditions | Yield (%) | Reference |

| Piperazine | N-(pyridin-2-ylmethyl)piperazine | Varies | - | [3] |

| Ethylenediamine | 2-[N-(ethylenediamino)-methyl]-pyridine | Varies | - | |

| 1H-1,2,3-triazole | 2-[1-(pyridin-2-ylmethyl)-1H-1,2,3-triazol-4-yl]pyridine | Varies | - | |

| Imidazole | 3-(carboxymethyl)-1-[(pyridin-2-yl)methyl]-3H-imidazol-1-ium | Varies | - |

Thiols and thiolates are excellent nucleophiles and readily displace the bromide from this compound.[6] This reaction is used to synthesize various thioethers. The high nucleophilicity of sulfur often leads to clean and high-yielding reactions under mild conditions.[6]

| Nucleophile | Product | Conditions | Yield (%) | Reference |

| 2-Aminoethanethiol | 2-[N-(2-aminoethanethiol) methyl]-pyridine | Varies | - | |

| Generic Thiol (R-SH) | 2-((RS)methyl)pyridine | Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, Acetone) | Generally high | [3][7] |

Oxygen nucleophiles, including alcohols, phenols, and carboxylates, react with this compound to form ethers and esters. While alkoxides are strong nucleophiles, the reaction can also proceed with neutral alcohols, often catalyzed by a base to deprotonate the alcohol.[8] A common transformation is the hydrolysis to 2-(hydroxymethyl)pyridine (2-pyridine methanol), which can be achieved through various methods, including reaction with sodium acetate (B1210297) followed by hydrolysis.[9]

| Nucleophile | Product | Conditions | Yield (%) | Reference |

| Hydroxide (e.g., from CaCO₃/H₂O) | 2-(Hydroxymethyl)pyridine | Dioxane, Reflux | ~33 (workup issues noted) | [9] |

| Sodium Acetate | 2-(Acetoxymethyl)pyridine | Acetic acid, Reflux | - | [9] |

| Morpholine derivative (phenolic OH) | 2-morpholin-4-yl-7-(pyridin-2-ylmethoxy)-4H-1,3-benzoxazin-4-one | Varies | - |

Detailed Experimental Protocols

Precise experimental conditions are crucial for successful synthesis. The protocols below are adapted from literature procedures and provide a starting point for common transformations.

This compound is often supplied as its hydrobromide salt for stability.[1] The free base is typically generated in situ or isolated prior to reaction with a nucleophile.

-

Reagents: this compound hydrobromide (1 eq.), Potassium carbonate (1.05-1.1 eq.), Dry Acetone (B3395972).

-

Procedure:

-

Combine this compound hydrobromide (e.g., 760 mg, 3 mmol) and potassium carbonate (e.g., 436 mg, 3.15 mmol) in a flask.[3][10]

-

Degas the mixture under vacuum for approximately 1 hour.[3][10]

-

Add dry acetone (e.g., 10 mL) under an inert atmosphere (Argon or Nitrogen).[3][10]

-

Stir the suspension vigorously at room temperature (25 °C) for 6-7 hours.[3][10]

-

Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.

-

Extract the residue with diethyl ether (3 x 10 mL) under an inert atmosphere.[10]

-

Combine the organic extracts and evaporate the solvent to afford this compound as an oil, often with a quantitative yield.[3][10]

-

This two-step procedure is often more reliable than direct hydrolysis for converting the bromide to an alcohol.[9]

-

Reagents: this compound, Sodium acetate, Acetic Acid, Methanol (B129727), Potassium carbonate.

-

Step A: Acetate Formation

-

Dissolve this compound (1 eq.) and sodium acetate (1.5 eq.) in glacial acetic acid.

-

Heat the mixture at reflux (e.g., 90 °C) and monitor by TLC until the starting material is consumed.[9]

-

Cool the reaction, neutralize with a saturated solution of sodium bicarbonate, and extract the acetate product with an organic solvent like dichloromethane.

-

Dry the organic layer, filter, and concentrate to yield the crude 2-(acetoxymethyl)pyridine.

-

-

Step B: Hydrolysis

-

Dissolve the crude acetate product in methanol.

-

Add a catalytic amount of a base, such as potassium carbonate (K₂CO₃).[9]

-

Stir the mixture at room temperature for several hours until hydrolysis is complete (monitored by TLC).[9]

-

Remove the methanol under reduced pressure.

-

Take up the residue in a basic aqueous solution (e.g., sat. NaHCO₃) and extract the product, 2-(hydroxymethyl)pyridine, with dichloromethane.[9]

-

Dry, filter, and evaporate the solvent to yield the final alcohol product.

-

Synthetic Workflow and Applications in Drug Discovery

The utility of this compound is clearly demonstrated in the logical workflow of multi-step organic synthesis and its application in drug discovery programs.

Caption: General experimental workflow for nucleophilic substitution.

In medicinal chemistry, the pyridylmethyl scaffold is a common feature in biologically active compounds. This compound serves as a critical starting material for generating libraries of compounds for screening against various biological targets.[11]

Caption: Role of this compound in a drug discovery workflow.

Conclusion

This compound is a cornerstone reagent for introducing the 2-pyridylmethyl group into organic molecules. Its reactivity, governed by the SN2 mechanism, allows for predictable and efficient bond formation with a wide variety of nitrogen, sulfur, and oxygen nucleophiles. The straightforward nature of these substitution reactions, coupled with the biological significance of the resulting pyridine derivatives, ensures that this compound will remain an indispensable tool for synthetic chemists in both academic research and the pharmaceutical industry.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound hydrobromide [myskinrecipes.com]

- 3. This compound hydrochloride (421552-94-5) for sale [vulcanchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

- 7. An expeditious and efficient bromomethylation of thiols: enabling bromomethyl sulfides as useful building blocks - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04002H [pubs.rsc.org]

- 8. echemi.com [echemi.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols: N-Alkylation of Primary Amines with 2-(Bromomethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-alkylation of primary amines with 2-(bromomethyl)pyridine, also known as 2-picolyl bromide, is a fundamental and widely utilized transformation in organic synthesis. This reaction introduces the versatile pyridin-2-ylmethyl (picolyl) moiety onto a primary amine, yielding secondary amines that are key structural motifs in a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and ligands for metal catalysis. The pyridine (B92270) ring's ability to participate in hydrogen bonding, metal coordination, and π-stacking interactions makes it a privileged scaffold in medicinal chemistry. This document provides a detailed protocol for the efficient mono-N-alkylation of various primary amines with this compound, complete with reaction parameters, purification techniques, and representative data.

General Reaction Scheme

The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the primary amine acts as the nucleophile, displacing the bromide from this compound. A base is typically employed to neutralize the hydrobromic acid generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion.

Figure 1: General reaction scheme for the N-alkylation of a primary amine with this compound.

Data Presentation: Reaction Parameters and Yields

The following table summarizes the reaction conditions and yields for the N-alkylation of a variety of primary amines with this compound. This data is compiled from literature sources and demonstrates the broad applicability of this protocol.

| Entry | Primary Amine | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Aniline (B41778) | K₂CO₃ (2.0) | Acetone (B3395972) | Reflux | 6 | 85 |

| 2 | Benzylamine | Et₃N (1.5) | DMF | 25 | 12 | 92 |

| 3 | p-Toluidine | K₂CO₃ (2.0) | DMF | 80 | 4 | 88 |

| 4 | Ethylamine (aq. solution) | K₂CO₃ (2.5) | Ethanol | 25 | 24 | 75 |

| 5 | 4-Fluoroaniline | Cs₂CO₃ (1.5) | MeCN | 70 | 16 | 89 |

| 6 | Cyclohexylamine | NaHCO₃ (3.0) | DMSO | 60 | 8 | 81 |

| 7 | 2-Aminoethanol | K₂CO₃ (2.0) | Acetonitrile | 50 | 10 | 78 |

Experimental Protocols

This section provides a detailed, step-by-step procedure for the N-alkylation of a primary amine with this compound, using the reaction of aniline as a representative example.

Materials:

-

Aniline (1.0 eq)